Popso
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Popso is synthesized through the reaction of piperazine with 2-hydroxypropanesulfonic acid. The reaction typically involves the following steps:
Preparation of Piperazine Solution: Piperazine is dissolved in water to form a solution.
Addition of 2-Hydroxypropanesulfonic Acid: 2-Hydroxypropanesulfonic acid is gradually added to the piperazine solution under constant stirring.
pH Adjustment: The pH of the reaction mixture is adjusted to the desired range using sodium hydroxide or hydrochloric acid.
Crystallization: The resulting solution is cooled to induce crystallization of this compound.
Purification: The crystals are filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Preparation: Large quantities of piperazine and 2-hydroxypropanesulfonic acid are used.
Automated pH Control: Automated systems are employed to maintain the pH within the desired range.
Continuous Crystallization: Continuous crystallization techniques are used to enhance yield and purity.
Advanced Purification: Advanced purification methods, such as recrystallization and chromatography, are employed to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Popso undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions where the hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Reduced forms of this compound with altered functional groups.
Substitution Products: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Popso is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media and electrophoresis buffers.
Medicine: Utilized in diagnostic assays and as a component in pharmaceutical formulations.
Industry: Applied in the manufacturing of biochemical reagents and as a stabilizer in industrial processes
Mechanism of Action
Popso exerts its effects primarily through its buffering capacity. It maintains a stable pH by neutralizing acids and bases in the solution. The molecular targets and pathways involved include:
Hydrogen Ion Exchange: this compound can accept or donate hydrogen ions to maintain pH balance.
Interaction with Biological Molecules: This compound interacts with proteins and enzymes, stabilizing their structure and function.
Comparison with Similar Compounds
Popso is compared with other similar compounds, such as:
PIPES (Piperazine-N,N’-bis(2-ethanesulfonic acid)): Similar buffering capacity but different pH range.
HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): Widely used buffer with a different pH range.
EPPS (N-(2-Hydroxyethyl)piperazine-N’-(3-propanesulfonic acid)): Another zwitterionic buffer with distinct properties
This compound is unique due to its specific pH range and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O8S2/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQFQZZGTZFUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60887233 | |
Record name | 1,4-Piperazinedipropanesulfonic acid, .beta.1,.beta.4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60887233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68189-43-5 | |
Record name | Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68189-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Popso | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068189435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Piperazinedipropanesulfonic acid, .beta.1,.beta.4-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Piperazinedipropanesulfonic acid, .beta.1,.beta.4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60887233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β,β'-dihydroxypiperazine-1,4-dipropanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POPSO | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MX69Z3W59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does POPSO compare to other zwitterionic buffers in terms of its pK2 value and the implications for biological research?
A2: Studies have meticulously determined the second acidic dissociation constant (pK2) of this compound across a range of temperatures relevant to biological systems, including body temperature (310.15 K). [] At 310.15 K, this compound exhibits a pK2 of 7.6862, affirming its utility as a buffer within the physiological pH range (7.0 to 8.5). [] This characteristic makes this compound and its sodium salts particularly suitable for pH control in biological experiments. Further research has compared the pK2 values of this compound with similar zwitterionic buffers like HEPPSO, CHES, and Trizma in various solvent mixtures to understand their behavior under different experimental conditions. []
Q2: Has this compound been explored in analytical applications, and if so, what are its advantages?
A4: Yes, this compound has shown promise as a "multi-tasking" reagent in electrogenerated chemiluminescence (ECL) analysis. [] Studies demonstrate its effectiveness as a co-reactant for the ECL of tris(2,2'-bipyridine)ruthenium(II) (). [] Significantly, this compound can simultaneously serve as a pH buffer and supporting electrolyte in aqueous solutions, simplifying the ECL analysis process and potentially leading to more streamlined analytical methods. []
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